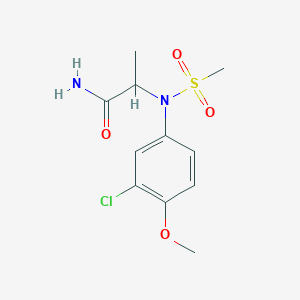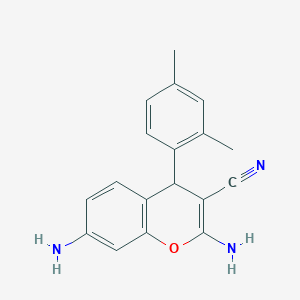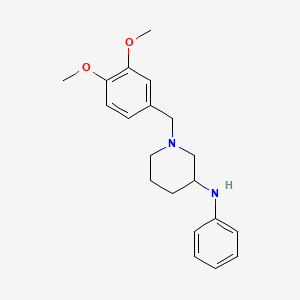
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as CMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of cancer research. This compound is a proteasome inhibitor, which means that it has the ability to prevent the breakdown of proteins within cells. This property has made it a promising candidate for the development of new cancer treatments.
作用機序
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide works by inhibiting the activity of the proteasome, which is responsible for breaking down proteins within cells. By preventing this process, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can cause the accumulation of abnormal proteins and ultimately lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide have been studied extensively in cell culture and animal models. These studies have shown that N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to inhibit the growth and spread of cancer cells in animal models.
実験室実験の利点と制限
One advantage of using N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its ability to selectively target cancer cells while sparing healthy cells. This property makes it a promising candidate for the development of new cancer treatments. However, one limitation of using N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is its potential toxicity, which may limit its clinical use.
将来の方向性
There are several future directions for research on N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of interest is the development of new proteasome inhibitors that are more potent and less toxic than N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. Additionally, researchers are investigating the use of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, researchers are exploring the potential use of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is a promising compound with potential applications in the field of cancer research. Its ability to selectively target cancer cells and induce cell death make it a promising candidate for the development of new cancer treatments. However, further research is needed to fully understand its mechanisms of action and potential toxicity, as well as to explore its potential use in the treatment of other diseases.
合成法
The synthesis of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves several steps, including the reaction of 3-chloro-4-methoxyaniline with methylsulfonyl chloride to form N-(3-chloro-4-methoxyphenyl)methanesulfonamide. This compound is then reacted with alanine to produce N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide.
科学的研究の応用
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been the subject of numerous scientific studies, particularly in the field of cancer research. Proteasome inhibitors like N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide have been shown to have anti-cancer properties by inducing cell death and preventing the growth and spread of cancer cells.
特性
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S/c1-7(11(13)15)14(19(3,16)17)8-4-5-10(18-2)9(12)6-8/h4-7H,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEQAVLVFNPUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(1-ethyl-1H-imidazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6081620.png)

![methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate](/img/structure/B6081629.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6081631.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6081635.png)

![N-(2,4-difluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6081645.png)
![({6-[methyl(tetrahydro-2-furanylmethyl)amino]-2-pyrazinyl}thio)acetic acid](/img/structure/B6081659.png)

![N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6081681.png)
![1-mercapto-4-(4-methoxyphenyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6081688.png)
![3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6081695.png)
![methyl 5-{1-[(2-hydroxyethyl)amino]propylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6081699.png)
![1-[(6-{[(2R,6S)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-L-prolinamide](/img/structure/B6081716.png)